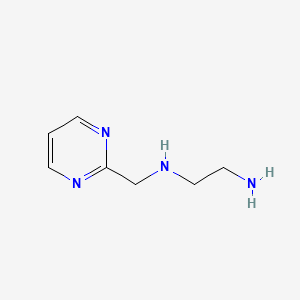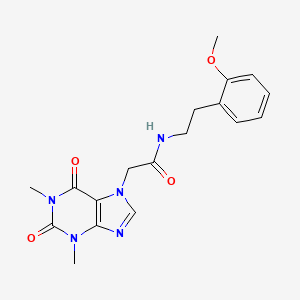
dimethylsilylmethyl(trimethyl)silane
Descripción general
Descripción
dimethylsilylmethyl(trimethyl)silane is an organosilicon compound with the molecular formula C6H18Si2. It is characterized by the presence of a trimethylsilyl group bonded to a methyl group, which is further bonded to a dimethylsilane group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethylsilylmethyl(trimethyl)silane typically involves the reaction of chlorodimethylsilane with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2H+LiCH2Si(CH3)3→this compound+LiCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
dimethylsilylmethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
dimethylsilylmethyl(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceuticals.
Industry: The compound is utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of dimethylsilylmethyl(trimethyl)silane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group provides steric protection, while the dimethylsilane group can participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, such as silyl radicals, which can undergo further transformations .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the trimethylsilylmethyl group.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a dimethylsilane group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups bonded to a single silicon atom
Uniqueness
dimethylsilylmethyl(trimethyl)silane is unique due to its combination of a trimethylsilyl group and a dimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both steric protection and reactivity .
Propiedades
Fórmula molecular |
C6H18Si2 |
|---|---|
Peso molecular |
146.38 g/mol |
Nombre IUPAC |
dimethylsilylmethyl(trimethyl)silane |
InChI |
InChI=1S/C6H18Si2/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
XISYFRGVGQIFHM-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)C[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)








![4-(8-Azabicyclo[3.2.1]oct-8-yl)naphthalene-1-carbonitrile](/img/structure/B8519138.png)

![6-bromo-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519161.png)


